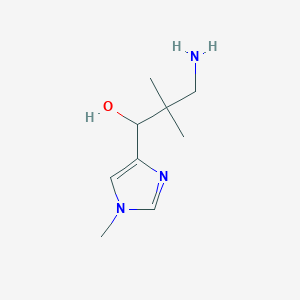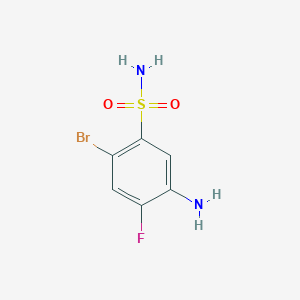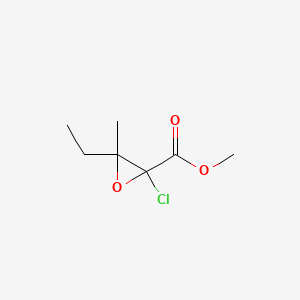
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C7H11ClO3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 2-chloroacetoacetate with methyloxirane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening. Common reagents include hydrochloric acid, sulfuric acid, or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Ring-Opening Reactions: β-hydroxy esters are the primary products.
Oxidation and Reduction: Carboxylic acids and alcohols are formed, respectively.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The chlorine atom also serves as a good leaving group, facilitating substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate
- Methyl 2-chloro-3-methyl-3-phenyloxirane-2-carboxylate
- Methyl 2-bromo-3-ethyl-3-methyloxirane-2-carboxylate
Uniqueness
Methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical reactivity and biological activity. Its combination of an ester group and a chloro substituent makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H11ClO3 |
|---|---|
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
methyl 2-chloro-3-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H11ClO3/c1-4-6(2)7(8,11-6)5(9)10-3/h4H2,1-3H3 |
InChI-Schlüssel |
JVKYJDUUOBVOAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(O1)(C(=O)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,6,6-Tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13227898.png)
![tert-Butyl N-{8,8-difluoro-1-oxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13227920.png)

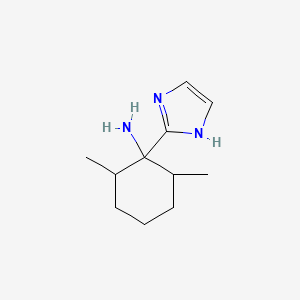
![2-tert-Butyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13227924.png)
![3-Bromo-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13227925.png)

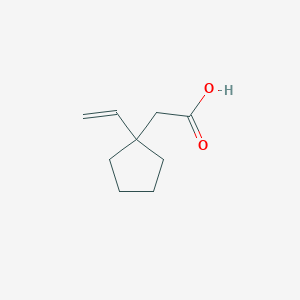
![2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B13227944.png)
![tert-Butyl 4-{5-[(methylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13227951.png)
![6-(Propane-2-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13227957.png)
![[2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13227960.png)
